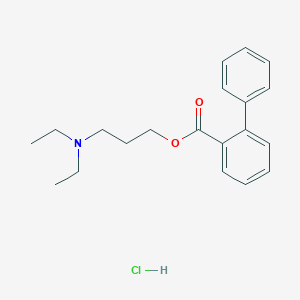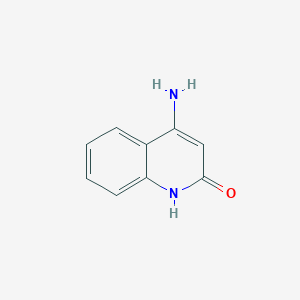
4-氨基喹啉-2-酮
概述
描述
what is '4-Aminoquinoline-2-one'? 4-Aminoquinoline-2-one is an organic compound composed of a quinoline ring with an amine group and an oxo group. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. the use of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one can be used in organic synthesis as an intermediate in the preparation of a variety of compounds. These include pharmaceuticals, dyes, and other organic materials. It is also used as a catalyst in the synthesis of polymers, and in the production of rubber and plastics. Additionally, it can be used in the synthesis of agrochemicals, such as herbicides and pesticides. the chemistry of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one is a heterocyclic organic compound containing nitrogen, carbon, and oxygen atoms. It is a quinoline derivative and has the molecular formula C9H7NO. It is a colorless solid that is soluble in organic solvents. The compound is formed when an amine group is attached to a quinoline ring. This is done by reacting aniline with an aldehyde in the presence of a strong acid. This reaction forms an imine, which is then reduced to the amine group. The compound has a basic character due to the presence of the amine group. It can act as a nucleophile in organic reactions and can be used as a catalyst in a variety of reactions. It can be used as a ligand in coordination chemistry. In addition, 4-Aminoquinoline-2-one can be used as a precursor in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antivirals. It can also be used in the synthesis of dyes and other organic compounds. the biochemical/physical effects of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one is a chemical compound that is used in the synthesis of various drugs, such as antimalarial medications. It is also used in the production of dyes and other chemical intermediates. Biochemically, 4-Aminoquinoline-2-one acts as a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is also a strong reducing agent, meaning it can donate electrons to other molecules. Physically, 4-Aminoquinoline-2-one is a colorless crystalline solid that has a melting point of 144-146°C. It is soluble in water and ethanol, and insoluble in benzene. It has a molecular weight of 183.20 g/mol and a molecular formula of C7H7NO2. the benefits of '4-Aminoquinoline-2-one' 4-Aminoquinoline-2-one is a versatile chemical compound that has a wide range of uses. It can be used as a catalyst for chemical reactions, as a reagent for organic synthesis, and as an intermediate for the production of a variety of pharmaceuticals and other industrial products. It is also used in the development of new materials and in the production of dyes and pigments. In addition, it is used in the manufacture of cosmetics, food additives, and drugs. The compound has the potential to reduce environmental pollution and is also used in the development of biodegradable plastics. the related research of '4-Aminoquinoline-2-one' 1. Synthesis and Characterization of 4-Aminoquinoline-2-one Derivatives. 2. Antimicrobial Activity of 4-Aminoquinoline-2-one Derivatives. 3. Photophysical Properties of 4-Aminoquinoline-2-one Derivatives. 4. Biological Activity of 4-Aminoquinoline-2-one Derivatives. 5. Synthesis of 4-Aminoquinoline-2-one Derivatives as Potential Anticancer Agents. 6. Structural Properties of 4-Aminoquinoline-2-one Derivatives. 7. Theoretical Studies of 4-Aminoquinoline-2-one Derivatives. 8. Application of 4-Aminoquinoline-2-one Derivatives in Organic Synthesis. 9. Synthesis and Reactivity of 4-Aminoquinoline-2-one Derivatives. 10. Catalytic Activity of 4-Aminoquinoline-2-one Derivatives.
科学研究应用
疟疾治疗
4-氨基喹啉类药物,如氯喹(CQ)和阿莫地喹(AQ),几十年来一直被认为是控制和根除疟疾最重要的药物 . 它们取得的成功基于其优异的临床疗效、有限的宿主毒性、易于使用以及简单、经济高效的合成 .
对氯喹的耐药性
氯喹曾是抗击恶性疟原虫的首选药物,但由于寄生虫广泛耐药性的出现,其价值已严重下降 . 然而,阿莫地喹对氯喹耐药的寄生虫仍然有效 .
新型抗疟疾药物的研发
为了寻找能够保留阿莫地喹抗疟活性同时避免醌亚胺代谢物毒性的新化合物,科学家合成了五种4-氨基喹啉类药物 . 这些新化合物显示出高体外效力,显着优于氯喹,与阿莫地喹相当,对氯喹敏感和氯喹耐药的恶性疟原虫菌株均有效。 falciparum .
短链氯喹类似物的开发
最近的药物化学研究已导致短链氯喹类似物(AQ-13)、有机金属抗疟疾药物(铁喹啉)和“融合”抗疟疾三氧化喹啉(SAR116242)的开发 .
代谢稳定阿莫地喹类似物的开发
旨在降低阿莫地喹毒性的项目已导致代谢稳定阿莫地喹类似物(异喹啉/ N -叔丁基异喹啉)的开发 .
对旧的 4-氨基喹啉类药物的持续开发
作用机制
Target of Action
The primary target of 4-Aminoquinoline-2-one compounds, such as Chloroquine (CQ) and Amodiaquine (AQ), is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . These compounds have been used for several decades for the control and eradication of malaria .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of free heme. This disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Due to their weak base properties, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
The result of the action of 4-Aminoquinoline-2-one compounds is the death of the malaria parasites. By inhibiting heme polymerase activity and causing the accumulation of toxic free heme, these compounds disrupt the normal functioning of the parasites .
Action Environment
The action of 4-Aminoquinoline-2-one compounds can be influenced by environmental factors. For instance, oxygen tension has been shown to govern the activity of these compounds against P. falciparum, with high O2 tension (21%) leading to increased efficacy of the drug compared to lower (10%) O2 tension .
安全和危害
未来方向
The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .
生化分析
Biochemical Properties
4-Aminoquinoline-2-one interacts with various enzymes, proteins, and other biomolecules. Compounds containing the 4-aminoquinoline moiety, like 4-Aminoquinoline-2-one, are known to exhibit various pharmacological properties . These compounds have been synthesized and developed as lead molecules in the drug development process .
Cellular Effects
4-Aminoquinoline-2-one has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, accompanied by low toxicity to L6 rat fibroblasts and MRC5 human lung cells .
Molecular Mechanism
The molecular mechanism of action of 4-Aminoquinoline-2-one is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a form less toxic .
Temporal Effects in Laboratory Settings
The effects of 4-Aminoquinoline-2-one over time in laboratory settings are not fully understood. It has been observed that the new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .
Metabolic Pathways
It is known that 4-aminoquinoline pharmacophores have gained a lot of interest from researchers to design and develop biologically important molecules .
属性
IUPAC Name |
4-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHBEHGSJQMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332689 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110216-87-0 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using choline hydroxide (ChOH) in the synthesis of 4-aminoquinoline-2-ones?
A1: Traditional methods for synthesizing 4-aminoquinoline-2-ones often rely on harsh reaction conditions and toxic reagents, leading to environmental concerns. This research [] highlights the use of choline hydroxide (ChOH) as a greener alternative. * Biodegradability & Recyclability: ChOH is a biodegradable and recyclable catalyst, minimizing waste and environmental impact. []* Efficiency: The reaction proceeds rapidly and efficiently, leading to high yields of the desired 4-aminoquinoline-2-one product. []* Simplicity: The process involves a straightforward workup, making it a practical and user-friendly approach in laboratory settings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
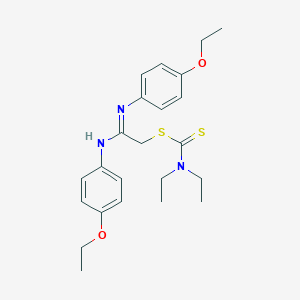
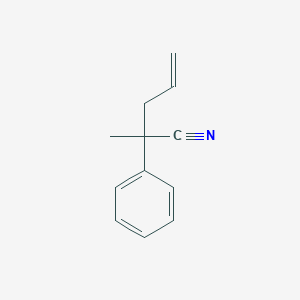
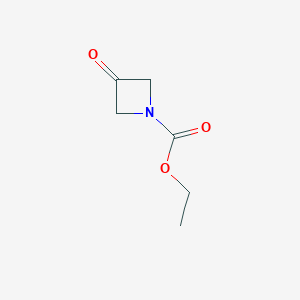

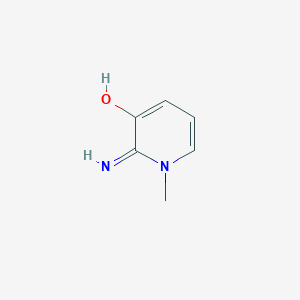
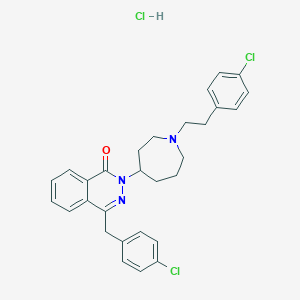
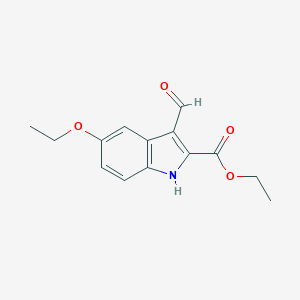

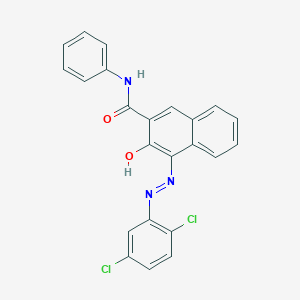
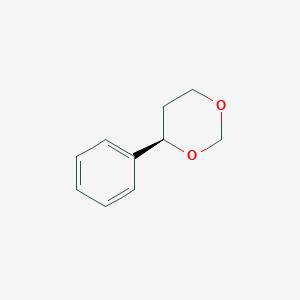

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)

